![molecular formula C13H10N2O2S B5697781 2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile](/img/structure/B5697781.png)
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile
Overview
Description
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylonitrile family and has a molecular weight of 307.36 g/mol.
Scientific Research Applications
Antiparasitic Activity
A study by Ali et al. (2007) demonstrated that derivatives of 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile show significant in vitro activity against the endoparasite Haemonchus contortus and the ectoparasite Ctenocephalides felis, indicating potential applications in antiparasitic treatments (Abdelselam Ali et al., 2007).
Antimicrobial Properties
Shaaban (2008) synthesized novel derivatives that incorporated phenylsulfonyl moiety and demonstrated their promising antibacterial and antifungal activities. This highlights the potential of these compounds in antimicrobial applications (M. Shaaban, 2008).
Application in Pyrazole Synthesis
Vasin et al. (2015) used vinyl phenyl sulfone, which includes a structure similar to phenylsulfonylacrylonitrile, in the synthesis of 3,3-diphenyl-3H-pyrazoles, indicating its utility in organic synthesis, particularly in the formation of pyrazole derivatives (V. Vasin et al., 2015).
Diels-Alder Reactions
Xiao and Ketcha (1995) explored the use of 1-(phenylsulfonyl)pyrroles in [4 + 2] cycloaddition reactions, yielding tetrahydroindole derivatives. This suggests the potential of phenylsulfonylacrylonitrile in similar reactions for the synthesis of complex organic compounds (D. Xiao & D. Ketcha, 1995).
Optical Properties
Percino et al. (2014) synthesized a compound similar to phenylsulfonylacrylonitrile and studied its polymorphs, indicating its potential in studying molecular structure, packing properties, and optical properties, which could be relevant in materials science and photonics (M. Percino et al., 2014).
Cancer Research
Otaibi et al. (2014) investigated the Knoevenagel condensation of phenyl acetonitriles, yielding compounds with cytotoxicity against cancer cell lines. This indicates the potential of phenylsulfonylacrylonitrile derivatives in cancer research and therapy (A. A. Otaibi et al., 2014).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-10-13(9-11-5-4-8-15-11)18(16,17)12-6-2-1-3-7-12/h1-9,15H/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTSIJUWCBXFHZ-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CN2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CN2)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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